Iodocubane Exhibits the Highest Reactivity Among Monohalocubanes Under Phase‑Transfer Radical Halogenation
Under phase‑transfer (PT) halogenation conditions, where trihalomethyl radicals are the active species, iodocubane demonstrates the highest relative reactivity among the three monohalocubanes (iodo, bromo, chloro). This reactivity ordering is a direct consequence of the lower bond dissociation energy of the C–I bond and the ability of the iodine substituent to stabilise the incipient radical intermediate [REFS‑1].
| Evidence Dimension | Relative reactivity in PT halogenation (hydrogen abstraction by Hal₃C• radicals) |
|---|---|
| Target Compound Data | Iodocubane – most reactive (highest yield and fastest conversion under identical conditions) |
| Comparator Or Baseline | Bromocubane – intermediate reactivity; Chlorocubane – least reactive |
| Quantified Difference | Iodocubane > Bromocubane > Chlorocubane (qualitative ranking; kinetic data not reported, but preparative yields follow this order) |
| Conditions | Phase‑transfer system (CH₂Cl₂ / solid NaOH) with polyhalomethanes (CCl₄, HCBr₃, HCI₃) as halogen sources at room temperature [REFS‑1] |
Why This Matters
The superior reactivity of iodocubane under mild, ambient conditions enables faster and more complete functionalisation, reducing the need for harsh reagents or elevated temperatures that could compromise the cubane cage.
- [1] Fokin, A. A.; Lauenstein, O.; Gunchenko, P. A.; Schreiner, P. R. J. Am. Chem. Soc. 2001, 123, 1842–1847. DOI: 10.1021/ja0032677. View Source
